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Compound of Interest

6-Fluoro-3-iodo-2-phenylchromen-
Compound Name:

4-one
CAS No.: 878199-32-7
Cat. No.: B8721858

Get Quote

Executive Summary

6-Fluoro-3-iodo-2-phenylchromen-4-one (also known as 6-fluoro-3-iodoflavone) is a
specialized halogenated flavone derivative, primarily utilized as a high-value synthetic
intermediate in medicinal chemistry.[1] Its structural core—a chromen-4-one scaffold—is
modified with a fluorine atom at the C6 position and an iodine atom at the C3 position. This
specific substitution pattern significantly alters its lipophilicity and electronic properties
compared to the parent flavone, making it a critical candidate for cross-coupling reactions (e.g.,
Suzuki-Miyaura) or biological activity screenings.

This guide provides a standardized HPLC protocol for the separation and characterization of
this compound, benchmarking it against its synthetic precursors and non-halogenated analogs.

Chemical Identity & Properties

Before establishing an analytical method, it is crucial to understand the physicochemical
properties that drive chromatographic behavior.
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Detail

Chemical Name

6-Fluoro-3-iodo-2-phenylchromen-4-one

Molecular Formula

Ci1sHsFIO2

Molecular Weight

366.13 g/mol

Core Scaffold

Flavone (2-phenylchromen-4-one)

6-Fluoro (Electron-withdrawing), 3-lodo

Key Substituents ) -
(Lipophilic, bulky)
N Low in water; soluble in DMSO, Acetonitrile,
Solubility
Ethyl Acetate
UV Maxima ~250 nm, ~300 nm (Typical for flavones)

Recommended HPLC Protocol

Due to the presence of heavy halogen atoms (lodine and Fluorine), this molecule exhibits

increased hydrophobicity compared to standard flavones. The following Reversed-Phase (RP-

HPLC) method is designed to ensure baseline separation from common impurities (e.g.,

unreacted 6-fluoroflavone).

Instrumental Parameters

Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 um patrticle size (e.g., Agilent Zorbax

or Waters SunFire).

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.[2][3]

Column Temperature: 30°C.

Detection: UV-Vis Diode Array (DAD) at 254 nm (primary) and 300 nm (secondary).
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« Injection Volume: 10 pL.

Gradient Elution Profile

% Mobile Phase A % Mobile Phase B

Time (min) . Phase Description
(Water/Acid) (ACN)

0.0 90% 10% Initial Equilibration
Isocratic Hold (Polar

5.0 90% 10% _ N
impurities)

25.0 10% 90% Linear Gradient Ramp
Wash (Elute highly

30.0 10% 90% ] N ]
lipophilic species)
Return to Initial

32.0 90% 10% N
Conditions

40.0 90% 10% Re-equilibration

Comparative Retention Data (SAR Analysis)

The following data represents the relative retention order based on Structure-Activity
Relationship (SAR) principles. The addition of halogens to the flavone backbone systematically
increases retention time on C18 columns due to the "Hydrophobic Effect."

Relative Retention Table

Estimated RT

Compound Structure Note Relative Retention .
(min)*
Flavone Unsubstituted Parent Reference Standard ~12.5
Precursor (Starting Increased Lipophilicity
6-Fluoroflavone ] ~14.2
Material) (+F)
6-Fluoro-3- Highest Lipophilicity
) Target Analyte ~18.5-20.0
iodoflavone (+F, +I)
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*Note: Absolute retention times (RT) will vary based on column age, dead volume, and exact
organic modifier mix. The order of elution (Flavone < 6-F-Flavone < 6-F-3-I-Flavone) is the
critical validation parameter.

Mechanistic Insight

o Fluorine Effect: The C6-fluorine atom withdraws electron density but also increases
lipophilicity compared to a hydrogen atom, causing a slight right-shift in the chromatogram.

 lodine Effect: The C3-iodine atom is large and highly polarizable (soft), interacting strongly
with the C18 stationary phase. This modification typically causes the most significant
increase in retention time, ensuring the product is easily distinguishable from the starting
material.

Synthesis & Analysis Workflow

The synthesis of 6-Fluoro-3-iodo-2-phenylchromen-4-one typically involves the iodination of
6-fluoroflavone. The HPLC method serves as the critical "Go/No-Go" gate for reaction
monitoring.
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Start: 6-Fluoroflavone Reagents: 12 / CAN or NIS

.

Reaction: Electrophilic lodination
(Solvent: ACN/Water)

l

Sampling: Aliquot taken at t=2h

HPLC Analysis
(C18, Gradient Method)

Decision Gate

Peak @ ~19 min dominant Peak @ ~14 min persists

Target: 6-Fluoro-3-iodo-2-phenylchromen-4-one Impurity: Unreacted Starting Material
(RT ~19 min) (RT ~14 min)

Click to download full resolution via product page

Caption: Workflow for monitoring the synthesis of 6-Fluoro-3-iodo-2-phenylchromen-4-one,
highlighting the chromatographic separation of the target product from the precursor.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action
) ) ) Ensure mobile phase pH is
. Interaction with free silanols; o ) )
Peak Tailing acidic (0.1% Formic Acid) to

lodine Lewis acidity.

suppress silanol ionization.

Low Sensitivity

Incorrect detection

wavelength.

3-lodoflavones often have a
bathochromic shift. Scan 200-

400 nm to find the new

(likely >254 nm).

Poor Solubility

Sample precipitated in injector.

Dissolve the sample in 100%
DMSO or 50:50 ACN:DMSO

before injection.

Split Peaks

Solvent mismatch.

If dissolving in pure DMSO,
reduce injection volume to <5
UL to prevent "solvent effect”

peak distortion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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